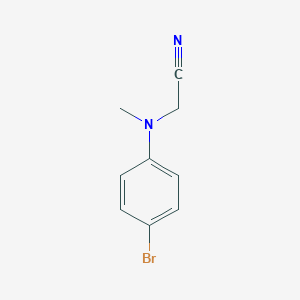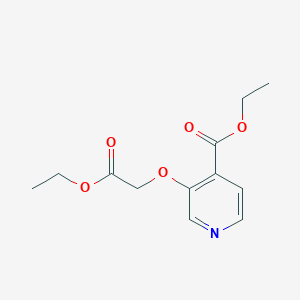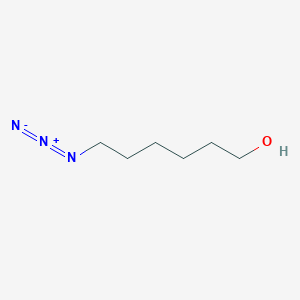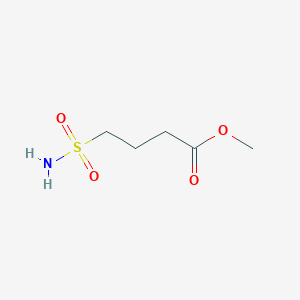
(2,5-Dibromophenyl)methanol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(2,5-Dibromophenyl)methanol” is represented by the formula C7H6Br2O. The InChI code for this compound is 1S/C7H6Br2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2.Physical And Chemical Properties Analysis
“(2,5-Dibromophenyl)methanol” is a solid at room temperature. It has a molecular weight of 265.93 g/mol. The compound is sealed in dry conditions for storage.Wissenschaftliche Forschungsanwendungen
Lipid Dynamics in Biological Membranes : Methanol, a solubilizing agent, significantly impacts lipid dynamics in biological membranes, which is crucial for understanding cell survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).
Methanol-to-Olefins (MTO) Process : Methanol is an important component in the MTO reaction, a key process for converting methanol to olefins. This conversion is fundamental for both research and industrial applications (Tian et al., 2015).
Catalytic Coupling Reactions : Methanol can be used in catalytic C–C coupling reactions with allenes to produce higher alcohols. This represents a novel application in fine chemical synthesis (Moran et al., 2011).
N-Methylation of Amines and Transfer Hydrogenation : Methanol serves as both a C1 synthon and H2 source in N-methylation of amines, showcasing its role in clean and cost-effective chemical synthesis (Sarki et al., 2021).
Bioproduction with Escherichia coli : Methanol has been used to engineer Escherichia coli strains for methanol-dependent growth and chemical production, demonstrating its role in biotechnology and bioengineering (Chen et al., 2018).
Methanol as a Clean and Efficient H-Transfer Reactant : Methanol has been explored as an H-transfer agent for carbonyl reduction, highlighting its potential in green chemistry (Pasini et al., 2014).
CO2 Hydrogenation to Methanol : Methanol is a valuable product in the reaction of CO2 hydrogenation, an important process in reducing CO2 emissions and producing clean fuels (Leonzio et al., 2019).
Surface Analysis of Metal Oxide Catalysts : Methanol is used to probe the nature of surface sites on metal oxide catalysts, critical in catalysis and materials science (Wu et al., 2012).
Optical Nonlinear Susceptibilities : Methanol has been studied for its impact on optical nonlinear susceptibilities, important in the field of physical chemistry (Norman et al., 1998).
High Octane Gasoline Production : Methanol contributes to the production of high octane gasoline blending stock, showcasing its role in the energy and fuels sector (Saxena et al., 2014).
Hydrogen Generation via Membrane Reactor Technology : Methanol is used as a building block for hydrogen generation, an area of growing interest in clean energy technologies (Dalena et al., 2018).
Electrochemical Behavior of Conducting Polymers : Methanol soluble fractions are studied for their electrochemical behavior, relevant in material science and sensor technology (Czerwiński et al., 1985).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,5-dibromophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKPWRNDDHNEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565898 | |
| Record name | (2,5-Dibromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dibromophenyl)methanol | |
CAS RN |
147034-01-3 | |
| Record name | (2,5-Dibromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)





![S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate](/img/structure/B182226.png)
